molecular formula C14H15ClN4O B11836752 N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide

N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide

Cat. No.: B11836752
M. Wt: 290.75 g/mol
InChI Key: QVYHARPWQMXBQP-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide is a heterocyclic compound that has garnered interest in the scientific community due to its potential biological and pharmacological activities. This compound features a pyrazolo[4,3-C]pyridine core, which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide typically involves the following steps:

    Formation of the Pyrazolo[4,3-C]pyridine Core: This is achieved through the cyclization of appropriate precursors under controlled conditions. For instance, a common method involves the reaction of 4-chlorophenylhydrazine with a suitable diketone or ketoester in the presence of a base.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate with an appropriate isocyanate or by amidation using carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide stands out due to its unique pyrazolo[4,3-C]pyridine core, which imparts distinct biological activities and makes it a valuable scaffold for drug development

Properties

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-1-carboxamide

InChI

InChI=1S/C14H15ClN4O/c1-9-12-8-16-7-6-13(12)19(18-9)14(20)17-11-4-2-10(15)3-5-11/h2-5,16H,6-8H2,1H3,(H,17,20)

InChI Key

QVYHARPWQMXBQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CNCC2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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